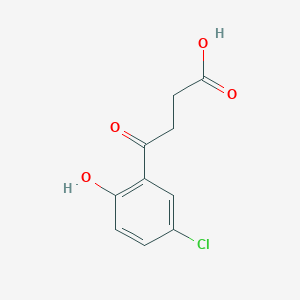
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
描述
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro-substituted phenol group and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities
作用机制
The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Shares the chloro-substituted phenol group but lacks the butanoic acid moiety.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a similar phenol group but with a different structural framework.
Uniqueness
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
属性
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,12H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSVOTYKOZVOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
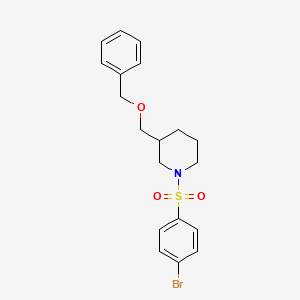
![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)
![1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2911396.png)
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/new.no-structure.jpg)
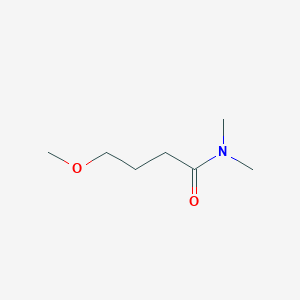
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2911400.png)
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2911401.png)
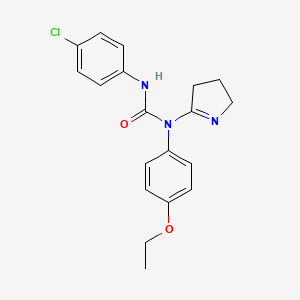
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile](/img/structure/B2911405.png)
![(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2911406.png)
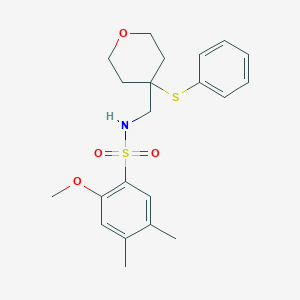
![N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B2911409.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2911412.png)
![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)
